![molecular formula C23H23NO3 B2948256 N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide CAS No. 1387349-38-3](/img/structure/B2948256.png)
N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide, also known as DFEFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Mecanismo De Acción
N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It also activates certain pathways that are involved in cell death, leading to the elimination of cancer cells.
Biochemical and Physiological Effects
N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can help to prevent cell damage and disease. It has also been found to improve insulin sensitivity and glucose metabolism, which could potentially be useful in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide in lab experiments is that it has been found to be relatively non-toxic and well-tolerated in animal studies. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are a number of future directions that could be explored in relation to N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide. One area of research could be focused on identifying the specific pathways that are targeted by N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide, in order to develop more targeted treatments for cancer and other diseases. Another area of research could be focused on developing more efficient synthesis methods for N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide, in order to make it more readily available for research purposes. Additionally, further studies could be conducted to explore the potential applications of N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide in other areas of medical research, such as neurodegenerative diseases and cardiovascular disease.
Conclusion
In conclusion, N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide is a chemical compound that has shown promise in medical research due to its anti-cancer, anti-inflammatory, and anti-oxidant properties. While its mechanism of action is not fully understood, it has been found to be relatively non-toxic and well-tolerated in animal studies. Further research is needed to fully understand its potential applications and to develop more targeted treatments for cancer and other diseases.
Métodos De Síntesis
N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenethylamine with 2-bromo-1-naphthaldehyde, followed by the reaction with ethyl acetate and formic acid. The final product is obtained through crystallization and purification.
Aplicaciones Científicas De Investigación
N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties.
Propiedades
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]-2-(1-formylnaphthalen-2-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-15-8-9-19(12-16(15)2)17(3)24-23(26)14-27-22-11-10-18-6-4-5-7-20(18)21(22)13-25/h4-13,17H,14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSLKQRXLWRZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)COC2=C(C3=CC=CC=C3C=C2)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Methyl-4-[2-(2-oxoimidazolidin-1-yl)ethoxy]phenyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2948173.png)
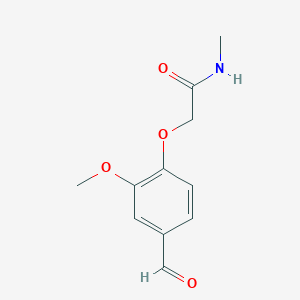
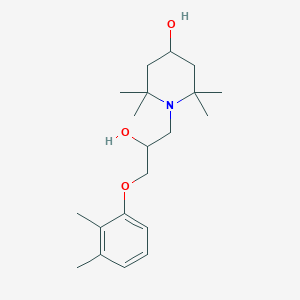
![3-[2-(Difluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2948178.png)
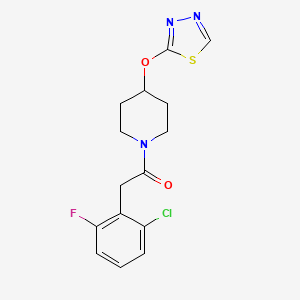
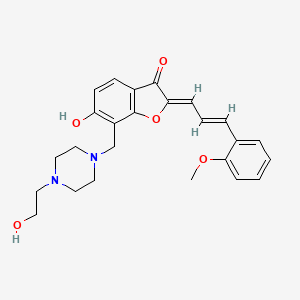
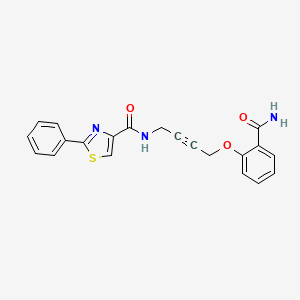
![4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2948185.png)
![2-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2948186.png)

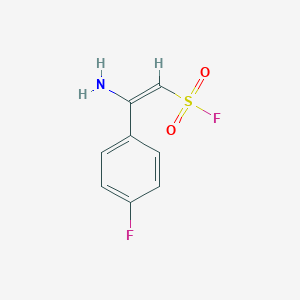
![(E)-4-((2-methylpiperidin-1-yl)sulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2948194.png)
![N-[[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2948195.png)
![2-[1-(4-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2948196.png)